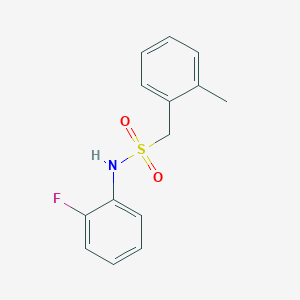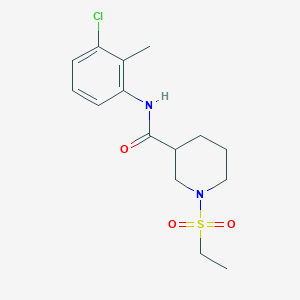
N-(2-fluorophenyl)-1-(2-methylphenyl)methanesulfonamide
Vue d'ensemble
Description
N-(2-fluorophenyl)-1-(2-methylphenyl)methanesulfonamide, also known as FM19G11, is a small molecule inhibitor that has been gaining attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
N-(2-fluorophenyl)-1-(2-methylphenyl)methanesulfonamide binds to the SH2 domain of STAT3, preventing its phosphorylation and activation. This leads to the inhibition of downstream gene expression and cellular processes that are regulated by STAT3, such as cell proliferation, survival, and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on cell proliferation, apoptosis, and immune response. In cancer cells, this compound can induce apoptosis and inhibit tumor growth and metastasis. In neurodegenerative disorders, this compound can promote neuronal survival and reduce inflammation. In autoimmune diseases, this compound can inhibit the activity of immune cells and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-fluorophenyl)-1-(2-methylphenyl)methanesulfonamide is its specificity for STAT3 inhibition, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, allowing for easy administration and delivery to target tissues. However, one of the limitations of this compound is its low solubility, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of N-(2-fluorophenyl)-1-(2-methylphenyl)methanesulfonamide. One direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to optimize its pharmacokinetic properties and develop more effective delivery methods. Additionally, further studies are needed to elucidate the mechanisms of action of this compound and its potential interactions with other signaling pathways.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-1-(2-methylphenyl)methanesulfonamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. It has been shown to inhibit the activity of the transcription factor STAT3, which is involved in the regulation of cell proliferation, survival, and immune response. By inhibiting STAT3, this compound can potentially prevent tumor growth and metastasis, reduce inflammation, and promote neuronal survival.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-1-(2-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-11-6-2-3-7-12(11)10-19(17,18)16-14-9-5-4-8-13(14)15/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLWQNZTWHWTFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-[(4-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B4652547.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-hydroxypropyl)acetamide](/img/structure/B4652549.png)


![2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B4652562.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4652574.png)
![methyl 7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4652577.png)
![8-methyl-4-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B4652580.png)
![ethyl 1-[3-(4-tert-butylphenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B4652587.png)
![N-[3-(1-azepanyl)propyl]-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B4652592.png)
![N-1,3-benzodioxol-5-yl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furamide](/img/structure/B4652596.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4652603.png)
![4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B4652620.png)
![4-bromo-N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B4652622.png)